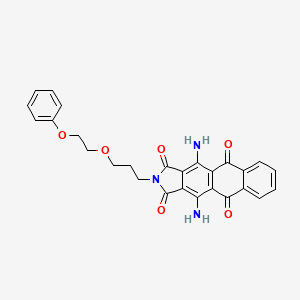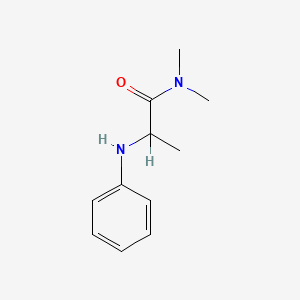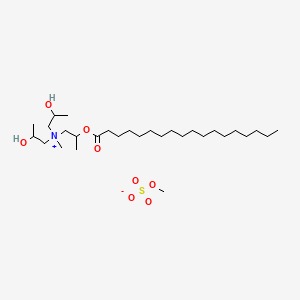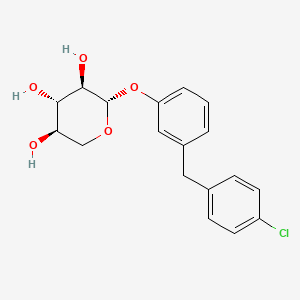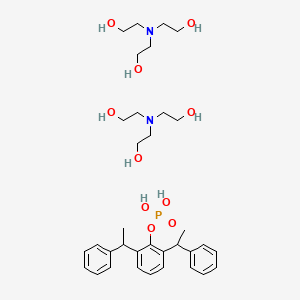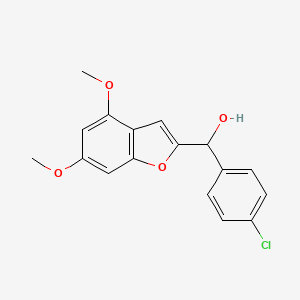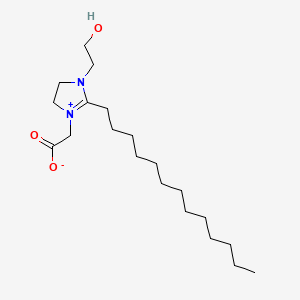
Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-chlorophenyl)-2-(1-methylpropylidene)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-chlorophenyl)-2-(1-methylpropylidene)-, monohydrochloride is a complex organic compound. It is characterized by the presence of hydrazinecarboximidamide and chlorophenyl groups, which contribute to its unique chemical properties. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-chlorophenyl)-2-(1-methylpropylidene)-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include hydrazine derivatives, chlorophenyl compounds, and other organic reagents. The reaction conditions may involve:
Temperature: Controlled heating or cooling to facilitate specific reaction steps.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and stringent quality control measures to ensure purity and yield. The process may be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-chlorophenyl)-2-(1-methylpropylidene)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-chlorophenyl)-2-(1-methylpropylidene)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets and pathways. It may bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Hydrazinecarboximidamide derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl compounds: Compounds containing chlorophenyl groups with varying functional groups.
Uniqueness
Hydrazinecarboximidamide, N-(aminothioxomethyl)-N-(4-chlorophenyl)-2-(1-methylpropylidene)-, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
For detailed and specific information, consulting scientific literature, research articles, and chemical databases is recommended.
Properties
CAS No. |
126281-55-8 |
|---|---|
Molecular Formula |
C12H17Cl2N5S |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
1-[(E)-N'-[(E)-butan-2-ylideneamino]carbamimidoyl]-1-(4-chlorophenyl)thiourea;hydrochloride |
InChI |
InChI=1S/C12H16ClN5S.ClH/c1-3-8(2)16-17-11(14)18(12(15)19)10-6-4-9(13)5-7-10;/h4-7H,3H2,1-2H3,(H2,14,17)(H2,15,19);1H/b16-8+; |
InChI Key |
RZMBZGHVEKFSKZ-OHGISNTKSA-N |
Isomeric SMILES |
CC/C(=N/N=C(\N)/N(C1=CC=C(C=C1)Cl)C(=S)N)/C.Cl |
Canonical SMILES |
CCC(=NN=C(N)N(C1=CC=C(C=C1)Cl)C(=S)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





